molecular formula C47H93NO5 B11930543 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate

6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate

Cat. No.: B11930543
M. Wt: 752.2 g/mol
InChI Key: WESYLBGVEJKNRX-UHFFFAOYSA-N
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Description

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is a synthetic lipid compound. It is known for its role in the formulation of lipid nanoparticles, which are used in various scientific and medical applications, including mRNA vaccines. This compound is particularly significant due to its ability to facilitate the delivery of nucleic acids into cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of 2-hexyldecanoic acid with a suitable alcohol, followed by the coupling of the resulting ester with a hexylamine derivative. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and coupling reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and coupling reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids, protecting them from degradation and facilitating their delivery into cells. The compound’s cationic nature allows it to interact with anionic cell membranes, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate is unique due to its specific structure, which provides optimal properties for the formation of stable lipid nanoparticles. Its ability to efficiently encapsulate and deliver nucleic acids makes it a valuable tool in modern medicine and biotechnology .

Properties

Molecular Formula

C47H93NO5

Molecular Weight

752.2 g/mol

IUPAC Name

6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate

InChI

InChI=1S/C47H93NO5/c1-5-9-13-17-19-27-36-44(34-25-15-11-7-3)46(50)52-42-31-23-21-29-38-48(40-33-41-49)39-30-22-24-32-43-53-47(51)45(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h44-45,49H,5-43H2,1-4H3

InChI Key

WESYLBGVEJKNRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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